Cas no 913088-80-9 (Cenobamate)

Cenobamate is a small-molecule anticonvulsant approved for the treatment of focal-onset seizures in adults. Its mechanism of action involves modulation of voltage-gated sodium channels and positive allosteric modulation of GABA_A receptors, enhancing inhibitory neurotransmission. Cenobamate demonstrates high oral bioavailability and a prolonged half-life, allowing for once-daily dosing. Clinical trials have shown significant reductions in seizure frequency, including in patients with treatment-resistant epilepsy. Its metabolic profile involves hepatic CYP2E1 and CYP2C19 pathways, necessitating consideration of potential drug interactions. Adverse effects may include somnolence, dizziness, and fatigue. Cenobamate represents a therapeutic option for refractory epilepsy, with a distinct dual mechanism contributing to its efficacy.
Cenobamate structure
Cenobamate structure
Product Name:Cenobamate
CAS No:913088-80-9
MF:C10H10ClN5O2
MW:267.671700000763
CID:4737186
PubChem ID:11962412
Update Time:2025-05-25

Cenobamate Chemical and Physical Properties

Names and Identifiers

    • Cenobamate
    • P85X70RZWS
    • YKP3089
    • Cenobamate [INN]
    • Cenobamate (USAN/INN)
    • Cenobamate [USAN:INN]
    • Carbamic acid (R)-(+)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl ester
    • 2H-Tetrazole-2-ethanol, alpha-(2-chlorophenyl)-, 2-carbamate, (alphaR)-
    • DB06119
    • 2H-Tetrazole-2-ethanol, alpha-(2-chlorophenyl)-, carbamate (ester), (alphaR)-
    • D11150
    • Q27286352
    • 2H-Tetrazole-2-ethanol, α-(2-chlorophenyl)-, carbamate (ester), (αR)- (9CI)
    • (1R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate
    • Xcopri
    • YKP 3089
    • GTPL10773
    • EN300-22208420
    • Ontozry
    • Cenobamato
    • XcopriTitration Pack
    • (1R)-1-(2-CHLOROPHENYL)-2-(TETRAZOL-YL)ETHYL)CARBAMATE
    • NS00073384
    • GLXC-20816
    • XcopriMaintenance Pack
    • Cenobamatum
    • 913088-80-9
    • [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] Carbamate
    • (1R)-1-(2-chlorophenyl)-2-(2H-1,2,3,4-tetrazol-2-yl)ethyl carbamate
    • CHEMBL3989949
    • YKP-3089?
    • DA-51768
    • CS-0014686
    • DTXSID001027948
    • EX-A3604
    • YKP3089YKP3089
    • 2H-TETRAZOLE-2-ETHANOL, .ALPHA.-(2-CHLOROPHENYL)-, 2-CARBAMATE, (.ALPHA.R)-
    • CENOBAMATE [USAN]
    • 2H-TETRAZOLE-2-ETHANOL, ALPHA-(2-CHLOROPHENYL)-, YL)ETHYL)CARBAMATE CARBAMATE (ESTER), (.ALPHA.R)-
    • UNII-P85X70RZWS
    • CENOBAMATE [MI]
    • 2H-TETRAZOLE-2-ETHANOL, .ALPHA.-(2-CHLOROPHENYL)-, CARBAMATE (ESTER), (.ALPHA.R)-
    • YKP-3089 Cenobamate
    • 2H-TETRAZOLE-2-ETHANOL, ALPHA-(2-CHLOROPHENYL)-, YL)ETHYL)CARBAMATE CARBAMATE (ESTER), (alphaR)-
    • HY-17607
    • YKP-3089
    • Xcopri (TN)
    • SCHEMBL1682643
    • CENOBAMATE [WHO-DD]
    • CENOBAMATE [ORANGE BOOK]
    • Inchi: 1S/C10H10ClN5O2/c11-8-4-2-1-3-7(8)9(18-10(12)17)5-16-14-6-13-15-16/h1-4,6,9H,5H2,(H2,12,17)/t9-/m0/s1
    • InChI Key: GFHAXPJGXSQLPT-VIFPVBQESA-N
    • SMILES: ClC1C=CC=CC=1[C@H](CN1N=NC=N1)OC(N)=O

Computed Properties

  • Exact Mass: 267.0523023g/mol
  • Monoisotopic Mass: 267.0523023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 95.9

Cenobamate Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Cenobamate Pricemore >>

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Cenobamate Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Water ;  0 °C; reflux
Reference
Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation
Wu, Chao; et al, Chemical Communications (Cambridge, 2022, 58(91), 12696-12699

Cenobamate Raw materials

Cenobamate Preparation Products

Additional information on Cenobamate

Cenobamate: A Comprehensive Overview

Cenobamate, also known by its CAS number 913088-80-9, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This article delves into the latest research findings, chemical structure, and therapeutic implications of Cenobamate to provide a comprehensive understanding of this intriguing compound.

Cenobamate is a small molecule with a distinctive chemical structure that includes a benzamide group and a substituted cyclohexane ring. This combination contributes to its ability to interact with various biological targets, making it a promising candidate for drug development. Recent studies have highlighted its potential as a modulator of ion channels, particularly in the context of neurological disorders. Researchers have demonstrated that Cenobamate can influence voltage-gated sodium channels, which are critical in regulating neuronal activity. This finding has opened new avenues for its application in treating conditions such as epilepsy and chronic pain.

The synthesis of Cenobamate involves a multi-step process that combines organic chemistry techniques. The compound's structure allows for high specificity in binding to its target proteins, which is essential for minimizing off-target effects and improving therapeutic efficacy. Scientists have also explored the stereochemistry of Cenobamate, revealing that certain enantiomers exhibit enhanced pharmacokinetic properties. This insight is crucial for optimizing drug delivery and bioavailability.

Recent advancements in computational chemistry have enabled researchers to model the interaction of Cenobamate with various biological systems. These models have provided valuable insights into the compound's mechanism of action and its potential toxicity profile. For instance, molecular docking studies have shown that Cenobamate can bind effectively to GABA receptors, suggesting its role in modulating inhibitory neurotransmission. This discovery has implications for its use in treating anxiety disorders and other conditions characterized by hyperactivity in the central nervous system.

In addition to its pharmacological applications, Cenobamate has also been investigated for its potential in materials science. Its unique physical properties make it a candidate for use in advanced materials such as polymers and composites. Researchers have explored its ability to enhance the mechanical strength of polymer blends, which could lead to innovative applications in industries ranging from electronics to aerospace.

Despite its promising prospects, further research is needed to fully understand the safety and efficacy of Cenobamate. Preclinical studies have shown encouraging results, but clinical trials are essential to validate these findings in human subjects. Collaborative efforts between academia and industry are expected to accelerate the development of Cenobamate-based therapies and materials.

In conclusion, Cenobamate (CAS 913088-80-9) is a versatile compound with diverse applications across multiple fields. Its unique chemical structure, coupled with recent advancements in research methodologies, positions it as a key player in drug development and materials science. As scientists continue to unravel its potential, Cenobamate holds the promise of contributing significantly to both human health and technological innovation.

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